An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This guide provides a comprehensive technical overview of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, a notable organic compound with relevance in agrochemical and pharmacological research. Known by its CAS Number 66735-04-4 , this molecule is structurally characterized as a substituted propanoic acid featuring a para-substituted tert-butylphenyl group.[1] Its significance stems from two primary areas: its identity as a known environmental metabolite of the piperidine fungicide Fenpropidin (where it is also referred to by the code CGA 289274), and its structural analogy to the well-established "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The purpose of this document is to consolidate the known chemical properties, propose a robust synthetic pathway, detail the spectroscopic profile, and discuss the potential reactivity and applications of this compound. The information herein is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for synthesis, characterization, or further investigation.
Physicochemical and Computed Properties
The fundamental properties of a compound govern its behavior in both chemical and biological systems. The data presented below combines identifiers with computed physical properties to provide a foundational profile of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid.
| Property | Value | Source |
| IUPAC Name | 3-(4-tert-butylphenyl)-2-methylpropanoic acid | PubChem[1] |
| CAS Number | 66735-04-4 | PubChem[1] |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem[1] |
| Molecular Weight | 220.31 g/mol | PubChem[1] |
| Monoisotopic Mass | 220.146329876 Da | PubChem[1] |
| SMILES | CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | PubChem[1] |
| InChIKey | DWZYELZGJMFEMJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 3.9 | PubChem[1] |
| H-Bond Donor Count | 1 | PubChem[1] |
| H-Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Synthesis and Purification
Retrosynthetic Analysis & Strategy
The most direct and industrially relevant synthetic route to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is via the oxidation of its corresponding aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal. This aldehyde is a widely produced fragrance ingredient known by the trade name Lilial®.[2] The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.[3][4][5]
The causality for selecting this pathway is twofold:
-
Precursor Availability: The starting aldehyde, Lilial®, is a commercial chemical, making this a convergent and efficient synthesis.[2]
-
Reaction Efficiency: Aldehyde oxidations are typically clean, high-yielding, and can be performed under relatively mild conditions, preserving the integrity of the tert-butyl and aromatic moieties.[6]
A variety of oxidizing agents can be employed, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like sodium chlorite (NaClO₂) in what is known as the Pinnick oxidation.[5][6] For laboratory-scale synthesis where functional group tolerance and clean reaction profiles are paramount, the Pinnick oxidation is an excellent choice.
Caption: Proposed synthetic pathway via oxidation of the corresponding aldehyde.
Experimental Protocol: Pinnick Oxidation of 3-(4-tert-butylphenyl)-2-methylpropanal
This protocol is a self-validating system designed for high conversion and straightforward purification. The use of 2-methyl-2-butene as a hypochlorite scavenger is critical to prevent unwanted side reactions.[6]
Materials:
-
3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq)
-
Sodium chlorite (NaClO₂, 1.5 eq, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq)
-
2-Methyl-2-butene (2.0 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Diethyl ether (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq) in a 3:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (2.0 eq) to the solution.
-
Reagent Addition: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq). Add this solution dropwise to the stirring aldehyde solution over 20-30 minutes. An ice bath can be used to maintain the temperature below 25 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium sulfite solution (to remove any residual oxidant), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
Purification & Characterization Workflow
The crude product, typically a viscous oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Workflow for the purification and structural validation of the final product.
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data is based on information from chemical databases and predictive analysis based on the molecular structure.[1]
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of 2-arylpropanoic acids typically involves characteristic fragmentation patterns.[7][8] For 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, the molecular ion peak [M]⁺ is expected at m/z = 220.
Key Observed Fragments (GC-MS): [1]
-
m/z = 220: Molecular Ion [C₁₄H₂₀O₂]⁺.
-
m/z = 205: Loss of a methyl group [M - CH₃]⁺, likely from the tert-butyl group.
-
m/z = 175: Loss of the carboxyl group [M - COOH]⁺. This is a common fragmentation for carboxylic acids.[7]
-
m/z = 131: Represents the stable tert-butylbenzyl cation [C₁₀H₁₃]⁺, formed by cleavage of the bond beta to the aromatic ring. This is often a prominent peak.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Data is available from a KBr-pellet sample.[1]
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer, characteristic for its broadness due to hydrogen bonding.
-
~2960-2870 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
-
~1710 cm⁻¹ (strong): C=O stretch of the carbonyl group in the carboxylic acid. This is a highly diagnostic peak.
-
~1610, 1515 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1415 cm⁻¹ and ~920 cm⁻¹: O-H bend coupled with C-O stretch.
-
~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution (para) on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. The predicted chemical shifts (δ) are in ppm relative to TMS.
| Atom Assignment | Predicted ¹H NMR (δ, multiplicity, integration) | Predicted ¹³C NMR (δ) |
| a (-C(CH₃)₃) | ~1.30 (s, 9H) | ~34.5 (C) |
| b (-C(CH₃)₃) | ~1.30 (s, 9H) | ~31.4 (3 x CH₃) |
| c (-CH-CH₃) | ~1.15 (d, 3H) | ~16.5 (CH₃) |
| d (Ar-CH₂) | ~2.55 (dd, 1H), ~2.95 (dd, 1H) | ~42.0 (CH₂) |
| e (-CH-COOH) | ~2.70 (m, 1H) | ~45.0 (CH) |
| f (Ar-H, ortho to alkyl) | ~7.10 (d, 2H) | ~128.5 (2 x CH) |
| g (Ar-H, meta to alkyl) | ~7.30 (d, 2H) | ~125.5 (2 x CH) |
| h (Ar-C, ipso to alkyl) | - | ~137.0 (C) |
| i (Ar-C, ipso to t-Bu) | - | ~149.0 (C) |
| j (-COOH) | ~12.0 (br s, 1H) | ~182.0 (C=O) |
Reactivity and Potential Applications
Chemical Reactivity
The primary sites of reactivity are the carboxylic acid functional group and the aromatic ring.
-
Carboxylic Acid Reactions: The -COOH group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), conversion to an acid chloride (using thionyl chloride or oxalyl chloride), amide formation (via the acid chloride or with coupling agents), and reduction to the corresponding primary alcohol (using strong reducing agents like LiAlH₄).
-
Aromatic Ring Reactions: The phenyl ring is activated by the alkyl substituents and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions will be directed to the positions ortho to the existing alkyl groups.
Agrochemical and Pharmacological Context
Metabolite of Fenpropidin: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CGA 289274) is a documented metabolite of Fenpropidin, a systemic fungicide used to control powdery mildew.[1] Understanding its chemical properties is crucial for environmental fate studies, residue analysis, and toxicological assessment of the parent fungicide.[9][10][11]
Structural Analogy to NSAIDs: The molecule shares the 2-arylpropanoic acid scaffold, a key pharmacophore for the "profen" class of NSAIDs.[12] These drugs, including ibuprofen and fenoprofen, function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[13]
Caption: Structural similarity to the NSAIDs Ibuprofen and Fenoprofen.
While no specific anti-inflammatory activity has been reported for this compound, its structure warrants investigation as a potential COX inhibitor. The nature and position of the aryl substituent are critical for activity and selectivity (COX-1 vs. COX-2).[14] Future research could involve in-vitro assays to determine its inhibitory potential against COX enzymes.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Conclusion
3-(4-tert-Butylphenyl)-2-methylpropanoic acid is a compound of interest due to its dual identity as a fungicide metabolite and a structural analog of potent pharmaceuticals. This guide has detailed its chemical and physical properties, outlined a reliable synthetic route from a common industrial precursor, and provided a thorough spectroscopic profile for its unambiguous identification. Its structural similarity to NSAIDs suggests a plausible, yet unexplored, pharmacological activity that presents a clear avenue for future drug discovery and development research.
References
-
Sang, R., et al. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available at: [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. PubChem Compound Database. Retrieved from: [Link]
-
ScienceMadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids? ScienceMadness. Available at: [Link]
-
Vairamani, M., et al. (1992). Mass spectral study of derivatives of 2‐aryloxy‐2‐methylpropanoicacids. Organic Mass Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. PubChem Compound Database. Retrieved from: [Link]
-
PubChemLite. (n.d.). 3-(4-tert-butylphenyl)-2-methylpropanoic acid. PubChemLite. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. PubChem Compound Database. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Metabolism of fenpropidin and rationale for our design. ResearchGate. Retrieved from: [Link]
-
Regulations.gov. (n.d.). Fenpropidin: Human Health Risk Assessment to Support the Proposed Tolerance for Imported Bananas. Regulations.gov. Retrieved from: [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR Spectrum. Department of Chemistry. Retrieved from: [Link]
- Google Patents. (n.d.). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity. Google Patents.
-
EURL-SRM. (2021). Analytical Observations Report. EURL-SRM. Available at: [Link]
-
Popat, A., et al. (2016). Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. PubMed. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from: [Link]
-
ResearchGate. (2025). Assessing Environmental and Human Health Risks: Insight from the Enantioselective Metabolism and Degradation of Fenpropidin. ResearchGate. Request PDF from: [Link]
-
Wikipedia. (n.d.). Lilial. Wikipedia. Retrieved from: [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. All 'Bout Chemistry. Available at: [Link]
-
Trovaprezzi.it. (n.d.). Lilial - Descrizione. Trovaprezzi.it. Retrieved from: [Link]
-
University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer. Retrieved from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from: [Link]
-
SpectraBase. (n.d.). 3-Phenylpropanoic acid (2-tert-butylphenyl) ester. SpectraBase. Retrieved from: [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from: [Link]
-
PubMed. (n.d.). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. PubMed. Retrieved from: [Link]
-
MDPI. (n.d.). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from: [Link]
-
MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PubMed Central. Available at: [Link]
Sources
- 1. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lilial - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
